molecular formula C18H28BN3O3 B1404282 1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 879486-90-5

1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Katalognummer: B1404282
CAS-Nummer: 879486-90-5
Molekulargewicht: 345.2 g/mol
InChI-Schlüssel: BWCYAHJZJMLVOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Overview and IUPAC Nomenclature

The compound’s structure comprises three key components:

  • Piperazinecarboxamide core : A six-membered piperazine ring with a carboxamide group at position 1.
  • 4-Methyl substitution : A methyl group at position 4 of the piperazine ring.
  • Boronate ester moiety : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the para position of an N-linked phenyl ring.

IUPAC Name :
N-Methyl-N-[(methylamino)carbonyl]-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxamide.

Molecular Properties :

Property Value
Molecular Formula C₁₈H₂₇BN₂O₃
Molecular Weight 330.24 g/mol
CAS Registry Number 832114-06-4
SMILES CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)B3OC(C)(C)C(C)(C)O3
X-ray Crystallography Confirms tetrahedral boron geometry.

Historical Development in Boron-Containing Heterocyclic Chemistry

Boron heterocycles have evolved from academic curiosities to pharmacologically relevant scaffolds. Key milestones include:

Early Discoveries (1970s–1990s):

  • Synthesis of 1-phenylborabenzene anion, demonstrating aromatic stabilization in boron rings.
  • Development of boronate esters as Suzuki-Miyaura cross-coupling reagents.

Modern Advances (2000s–Present):

  • Proteasome inhibitors : Bortezomib (2003) validated boronic acids as therapeutic agents.
  • Boron neutron capture therapy (BNCT) : Boron-enriched compounds for targeted radiotherapy.
  • Materials science : Boron-doped π-conjugated systems for optoelectronics.

This compound’s design builds on these trends, leveraging boronate esters for synthetic versatility and piperazine for pharmacokinetic optimization.

Significance of Boronate Ester Moieties in Medicinal Chemistry

Boronate esters confer unique advantages in drug design:

Key Roles:

  • Suzuki-Miyaura Coupling : Enables late-stage functionalization of aromatic rings in drug synthesis.
    Example: Cross-coupling with aryl halides to generate biaryl structures.
  • Proteasome Inhibition : Tetrahedral boronate intermediates inhibit chymotrypsin-like protease activity.
  • Prodrug Strategies : pH-dependent hydrolysis improves bioavailability.

Comparative Analysis of Boronate Esters :

Property Pinacol Ester Other Esters (e.g., MIDA)
Hydrolysis Rate Moderate (t₁/₂ ~ hours) Slow (t₁/₂ ~ days)
Synthetic Accessibility High Moderate
Stability in PBS pH-dependent More stable
Applications Cross-coupling, proteasome inhibitors Prolonged drug release

This compound’s pinacol ester enhances reactivity in cross-coupling while maintaining stability during synthesis.

Eigenschaften

IUPAC Name

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BN3O3/c1-17(2)18(3,4)25-19(24-17)14-6-8-15(9-7-14)20-16(23)22-12-10-21(5)11-13-22/h6-9H,10-13H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCYAHJZJMLVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Boronic Ester Intermediate

Method:
The initial step involves synthesizing the boronic ester precursor, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl . This is typically achieved via a borylation reaction of the corresponding aryl halide or aryl Grignard reagent.

Reaction Pathway:

  • Borylation of 4-bromophenyl compounds using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).
  • The reaction proceeds via palladium-catalyzed cross-coupling , affording the boronic ester with high regioselectivity.

Reaction Conditions:

Parameter Typical Range References
Catalyst Pd(dppf)Cl2 ,
B2Pin2 Excess (1.2 equiv) ,
Solvent Dioxane or DMF ,
Temperature 80–100°C ,
Time 12–24 hours ,

Notes:
This step is crucial for ensuring the stability of the boronic ester, which is sensitive to moisture and air.

Formation of the Piperazine Core

Method:
The piperazine core is synthesized or procured and then functionalized with a suitable leaving group (e.g., chlorides or mesylates) to facilitate subsequent coupling.

Reaction Pathway:

  • Nucleophilic substitution of the piperazine with a halogenated aromatic compound, such as 4-fluorobenzene or 4-chlorobenzene derivatives, under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Alternatively, direct amination of piperazine with aromatic amines via reductive amination or coupling reactions.

Reaction Conditions:

Parameter Typical Range References
Base K2CO3, NaHCO3 ,
Solvent Acetonitrile, DMF ,
Temperature 60–80°C ,
Time 6–12 hours ,

Notes:
Protection of the piperazine nitrogen may be employed to direct substitution selectively.

Coupling of Boronic Ester with Piperazine Derivative

Method:
The key step involves Suzuki-Miyaura cross-coupling between the boronic ester and the aromatic halide attached to the piperazine.

Reaction Pathway:

  • The boronic ester reacts with the halogenated aromatic piperazine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium phosphate or carbonate).
  • The reaction is typically performed under inert atmosphere (nitrogen or argon) at elevated temperature.

Reaction Conditions:

Parameter Typical Range References
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 ,
Base K3PO4, Cs2CO3 ,
Solvent Toluene/water mixture or Dioxane ,
Temperature 80–100°C ,
Time 12–24 hours ,

Notes:
The reaction's success depends on the purity of reagents and inert atmosphere conditions to prevent boronic ester hydrolysis.

Final Functionalization and Purification

Method:
Post-coupling, the compound undergoes purification via chromatography (e.g., silica gel column chromatography) or recrystallization.

Additional Steps:

  • If necessary, deprotection or further functionalization (e.g., amidation) is performed to introduce the carboxamide group.

Notes:
The final compound’s purity is confirmed via NMR, MS, and HPLC analyses.

Data Table Summarizing Preparation Methods

Step Reagents Catalysts Solvent Conditions Purpose References
Boronic ester synthesis 4-bromophenyl derivatives, B2Pin2 Pd(dppf)Cl2 Dioxane 80–100°C, 12–24h Formation of boronic ester ,
Piperazine functionalization Piperazine derivatives K2CO3 Acetonitrile 60–80°C, 6–12h Aromatic substitution ,
Cross-coupling Boronic ester, halogenated aromatic Pd catalysts Toluene/water or Dioxane 80–100°C, 12–24h Carbon-carbon bond formation ,
Purification Chromatography - - Room temperature Purity enhancement ,

Research Findings and Notes

  • The synthesis of boronic esters like the one involved in this compound is well-established via palladium-catalyzed borylation of aryl halides, offering high regioselectivity and functional group tolerance,.
  • Suzuki-Miyaura coupling remains the most reliable method for attaching the boronic ester to aromatic systems, enabling subsequent functionalization of complex molecules,.
  • The piperazine core is typically introduced through nucleophilic aromatic substitution or reductive amination, with protective groups employed to enhance selectivity.
  • The overall synthetic route emphasizes mild reaction conditions, inert atmospheres, and rigorous purification to ensure high yield and purity, especially considering the sensitivity of boronic esters.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential in drug development due to its structural features that may enhance bioactivity. Its piperazine moiety is often associated with pharmacological activity, particularly in the development of antipsychotic and antidepressant agents.

Case Study: Antimicrobial Activity
Research has demonstrated that compounds similar to 1-Piperazinecarboxamide can exhibit strong antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various strains of bacteria and fungi. Studies indicate that modifications in the structure can significantly enhance their efficacy against pathogens like Candida albicans and Escherichia coli .

Cancer Research

The incorporation of boron into the structure (as seen in the dioxaborolane group) suggests potential applications in cancer therapy. Boron-containing compounds are being explored for their ability to enhance the effectiveness of neutron capture therapy (NCT), a form of cancer treatment.

Data Table: Boron Compounds in Cancer Therapy

Compound NameMechanism of ActionTarget Cancer TypeReference
1-Piperazinecarboxamide derivativeNeutron capture therapyVarious solid tumors
Other boron compoundsRadiosensitizationGlioblastoma

Neuropharmacology

The piperazine structure is known for its interaction with neurotransmitter systems. Research suggests that this compound could influence serotonin and dopamine receptors, making it a candidate for further studies in treating mood disorders.

Case Study: Serotonin Receptor Interaction
In vitro studies have shown that piperazine derivatives can modulate serotonin receptor activity, which is crucial for developing new antidepressants. These findings highlight the need for further exploration into the specific interactions of 1-Piperazinecarboxamide with serotonin receptors to assess its therapeutic potential .

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The compound’s piperazine moiety can interact with biological targets, potentially modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Boronic Ester-Containing Piperazine Derivatives
Compound (CAS/Reference) Structure Key Features Applications/Properties
Target Compound 4-Methylpiperazine linked to 4-(dioxaborolan-2-yl)phenyl Boronic ester at para-position, methylpiperazine Suzuki coupling, prochelator activation
883738-27-0 1-Methyl-4-(3-(dioxaborolan-2-yl)benzyl)piperazine Boronic ester at meta-position, benzyl linker Similar reactivity but altered regioselectivity in coupling
938043-30-2 1-Methyl-4-[4-(dioxaborolan-2-yl)benzyl]piperazine para-Boronic ester with benzyl linker Enhanced steric accessibility for coupling vs. target compound
BHAPI Dioxaborolan-2-yl linked to isonicotinohydrazide Boronic ester as a prochelator H₂O₂-responsive iron chelation; cellular protection under oxidative stress

Key Differences :

  • Regiochemistry : The para-substitution in the target compound vs. meta in 883738-27-0 affects coupling efficiency and steric interactions.
  • Linker Type : Benzyl linkers (e.g., 938043-30-2) vs. direct attachment alter molecular flexibility and binding kinetics.
  • Functionality : BHAPI’s hydrazide group enables metal chelation, unlike the carboxamide in the target compound .
Non-Boron Piperazinecarboxamides
Compound (Reference) Structure Key Features Properties
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-Methylpiperazine + 4-chlorophenyl Chlorine substituent, no boron Higher lipophilicity (Cl vs. H); MP: 193–195°C
N-(4-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Fluorophenyl + quinazolinylmethyl Electron-withdrawing F, extended conjugation MP: 196.5–197.8°C; moderate yield (57.3%)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethylpiperazine + 4-chlorophenyl Ethyl group increases lipophilicity Conformational flexibility vs. methyl analogs

Key Differences :

  • Substituent Effects : Halogens (F, Cl) enhance electronic interactions but reduce solubility compared to boronic esters.
  • methyl in the target compound.
  • Thermal Stability : Melting points vary significantly (e.g., A3: 196.5°C vs. N-(4-chlorophenyl) analog: 193°C), reflecting crystal packing differences .

Structure-Activity Relationship (SAR)

  • Boronic Ester : Critical for H₂O₂-responsive activation (e.g., BHAPI) or catalytic applications .
  • Piperazine Substitution : Methyl balances steric effects and electronic donation, optimizing receptor interactions vs. bulkier groups.
  • Aromatic Substituents : para-Positioning of the boronic ester maximizes coupling efficiency and minimizes steric hindrance .

Biologische Aktivität

1-Piperazinecarboxamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety and a dioxaborolane substituent that may influence its pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H33BN2O4\text{C}_{21}\text{H}_{33}\text{BN}_{2}\text{O}_{4}

This structure includes a piperazine ring and a dioxaborolane group which are critical for its biological interactions.

Research indicates that compounds containing piperazine derivatives can interact with various biological targets. For instance, studies have shown that piperazine-based compounds can inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. The dioxaborolane group may enhance the binding affinity to specific proteins due to its unique electronic properties.

Biological Activity Overview

The biological activities of 1-Piperazinecarboxamide derivatives have been explored in several contexts:

  • Antitumor Activity : The compound has been tested for its ability to activate immune responses against tumors. In vitro studies demonstrated that certain piperazine derivatives could significantly inhibit tumor growth by modulating immune cell activity .
  • PD-L1 Inhibition : A study highlighted that piperazine derivatives exhibited varying potencies in disrupting the PD-1/PD-L1 complex. The most potent inhibitors showed a significant reduction in the formation of this complex, indicating potential use in cancer therapies .

Case Study 1: PD-L1 Interaction

In a study focusing on terphenyl-based inhibitors, it was found that piperazine-containing compounds were less effective than other structures but still demonstrated some level of PD-L1 inhibition. This suggests that while modifications may enhance efficacy, the base structure retains some biological relevance .

Case Study 2: Immune Cell Activation

Another research effort assessed the activation of Jurkat T-cells upon treatment with various piperazine derivatives. Results indicated that certain compounds led to increased expression of activation markers (CD25 and HLA-DR) in a PD-L1 dependent manner, reinforcing their potential as immunotherapeutic agents .

Data Tables

Biological Activity Effectiveness Reference
PD-L1 InhibitionModerate
Tumor Growth InhibitionSignificant
Immune ActivationHigh

Q & A

Q. Methodology :

  • Step 1 : Begin with 4-methylpiperazine as the core structure. Introduce the benzamide moiety via amide coupling using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF. Ensure nitrogen protection to avoid side reactions .
  • Step 2 : Install the boronic ester group via palladium-catalyzed Miyaura borylation . React the brominated phenyl intermediate with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, potassium acetate, 80–100°C in dioxane) .
  • Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (e.g., silica gel with 5–10% methanol in DCM) .

How is this compound characterized post-synthesis?

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the piperazine backbone, benzamide linkage, and boronic ester group. Compare chemical shifts with literature data (e.g., δ ~1.3 ppm for tetramethyl groups in 1^1H NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (345.24 g/mol) via ESI-TOF. Look for the molecular ion peak [M+H]+^+ at m/z 346.25 .
  • X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Analyze using Cambridge Structural Database (CSD) references .

What are its key applications in medicinal chemistry?

Q. Methodology :

  • Targeted Drug Design : The boronic ester enables Suzuki-Miyaura cross-coupling for creating biaryl structures in kinase inhibitors or protease-targeting drugs .
  • Biological Screening : Evaluate binding affinity to dopamine receptors (e.g., D2/D3 subtypes) via radioligand displacement assays. Compare with structurally similar piperazine derivatives .
  • Protease Inhibition : Test against serine hydrolases using fluorogenic substrates (e.g., AMC-tagged peptides) to assess IC₅₀ values .

How to design retrosynthetic pathways for this compound?

Q. Methodology :

  • Disconnection Strategy : Split the molecule into 4-methylpiperazinecarboxamide and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline fragments.
  • Forward Synthesis : Use Schlenk techniques for air-sensitive boronic ester formation. Prioritize late-stage borylation to preserve boronate stability .
  • Computational Tools : Employ retrosynthesis software (e.g., Pistachio/BKMS) to predict feasible routes and rank precursors by plausibility scores .

How to address contradictions in spectroscopic data?

Q. Methodology :

  • Case Example : If 11^{11}B NMR shows unexpected peaks, verify boronic ester hydrolysis by testing stability in protic solvents (e.g., water/methanol). Use anhydrous conditions or stabilize with Lewis acids .
  • Cross-Validation : Compare IR spectra (e.g., C=O stretch at ~1650 cm⁻¹) with computational simulations (DFT/B3LYP) .
  • Crystallographic Resolution : Resolve ambiguities in NOESY or COSY NMR with X-ray data to confirm stereochemistry .

How to optimize Suzuki-Miyaura coupling conditions for this compound?

Q. Methodology :

  • Catalyst Screening : Test Pd(OAc)₂, Pd(dppf)Cl₂, or XPhos Pd G3 in toluene/ethanol/water (3:1:1) at 60–90°C. Track conversion via 19^{19}F NMR if using fluorinated partners .
  • Ligand Effects : Compare Buchwald (SPhos) vs. Josiphos ligands for sterically hindered aryl partners.
  • Work-Up : Extract boronate-containing products with ethyl acetate and wash with brine to remove Pd residues .

How to model its interactions with biological targets computationally?

Q. Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to dopamine receptors. Focus on hydrogen bonding between the carboxamide and Asp110 (D3 receptor) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
  • QSAR Analysis : Corinate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ data from analogous compounds .

How to evaluate its stability under different conditions?

Q. Methodology :

  • Thermal Stability : Perform TGA/DSC to determine decomposition points (>200°C expected for boronic esters) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC. Half-life <24 h indicates need for prodrug strategies .
  • Light Sensitivity : Store in amber vials under argon; monitor UV-vis spectra for boronate oxidation .

How to design analogs with improved pharmacokinetic properties?

Q. Methodology :

  • Bioisosteric Replacement : Substitute the boronic ester with trifluoroborate (enhanced stability) or masked as a pinacol ester .
  • Permeability Screening : Use Caco-2 cell monolayers to assess logP-driven absorption. Aim for cLogP 2–4 .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .

How to manage steric hindrance during piperazine functionalization?

Q. Methodology :

  • Protection Strategies : Temporarily protect the piperazine NH with Boc groups during benzamide coupling. Deprotect with TFA/DCM .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) to minimize side reactions in crowded environments .
  • Crystallographic Guidance : Use X-ray data to identify steric clashes and adjust substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.